2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Description
2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
The compound 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol, as part of the pyrazolo[3,4-d]pyrimidin-4-one derivatives, has been explored extensively in the synthesis of novel compounds with potential applications in various fields. For instance, the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been documented, showcasing the versatility of these compounds in creating new molecular structures with potential biological activities (Rahmouni et al., 2014).
Biological Activities and Pharmacological Potentials
The pyrazolo[3,4-d]pyrimidin-4-one framework is central to the development of compounds with significant biological activities. Research has identified derivatives with potent anti-phosphodiesterase-5 (PDE-5) activity, indicating their potential in developing treatments for diseases associated with PDE-5 enzymes. A study by Su et al. highlighted the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some showing better inhibitory activity against PDE-5, suggesting their use as lead structures for new inhibitors (Su et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been explored. A synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing the pyrazole moiety demonstrated potent antimicrobial agents, showing significant inhibition against various bacterial and fungal strains, indicating the potential of these compounds in antimicrobial drug development (Reddy et al., 2010).
Chemical Stability and Complex Formation
Studies on the chemical stability and complex formation of pyrazolo[3,4-d]pyrimidin-4-one derivatives have provided insights into their chemical behaviors and interactions. The dissociation constants and metal-ligand stability constants of complexes formed with transition metal ions have been determined, offering a foundation for understanding the coordination chemistry of these compounds and their potential applications in catalysis and material science (Fouda et al., 2006).
Properties
IUPAC Name |
2-[4-[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)26-22-21-17-25-31(20-8-3-2-4-9-20)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNISISAQXRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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